6-Bromo-N-(pyridin-3-YL)pyridin-2-amine
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Overview
Description
6-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an amine group attached to the 2nd position of another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyridine with a pyridine-amine derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-3-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-N-(pyridin-3-YL)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-N-
Properties
Molecular Formula |
C10H8BrN3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) |
InChI Key |
LBJBPACLWQGQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=CN=CC=C2 |
Origin of Product |
United States |
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